Tert-butyl 2-hydroxybenzoate
CAS No.: 23408-05-1
Cat. No.: VC2365468
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23408-05-1 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | tert-butyl 2-hydroxybenzoate |
Standard InChI | InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3 |
Standard InChI Key | QAZYGHLQQPTQAX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1O |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1O |
Introduction
Identifier | Value |
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IUPAC Name | tert-butyl 2-hydroxybenzoate |
Common Name | tert-butyl salicylate |
CAS Registry Number | 23408-05-1 |
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
Unlike some of its structural analogs such as methyl 5-tert-butyl-2-hydroxybenzoate or methyl 3,5-di-tert-butyl-2-hydroxybenzoate that have tert-butyl substituents on the aromatic ring, tert-butyl 2-hydroxybenzoate has the tert-butyl group at the ester position. This distinction is important for properly identifying and understanding the compound's properties and activities.
Physical and Chemical Properties
Physical Characteristics
Tert-butyl 2-hydroxybenzoate typically exists as a crystalline solid at room temperature. Its physical properties are influenced by both the aromatic ring system and the bulky tert-butyl group. The compound exhibits characteristics typical of organic esters, including:
Property | Description |
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Physical State | Crystalline solid at room temperature |
Solubility | Highly soluble in organic solvents; limited water solubility |
BBB Permeability | BBB permeant (can cross the blood-brain barrier) |
Gastrointestinal Absorption | High |
The presence of the hydroxyl group on the aromatic ring contributes to intermolecular hydrogen bonding, which affects its solubility characteristics and other physical properties. The tert-butyl group, being bulky and hydrophobic, enhances the compound's solubility in non-polar solvents while decreasing its water solubility.
Chemical Reactivity Patterns
The chemical reactivity of tert-butyl 2-hydroxybenzoate is primarily determined by its functional groups:
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The phenolic hydroxyl group can undergo hydrogen bonding, act as a weak acid, and participate in various substitution and oxidation reactions.
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The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of salicylic acid and tert-butanol.
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The aromatic ring can undergo typical electrophilic aromatic substitution reactions, although the presence of the hydroxyl and ester groups influences the regioselectivity of these reactions.
Under oxidative conditions, the compound can form quinones and related oxidized derivatives, while reduction may yield alcohols and other reduced compounds. Additionally, the aromatic ring can undergo halogenation, nitration, or sulfonation to produce various functionalized derivatives.
Synthesis Methods and Production
Classical Synthetic Routes
The synthesis of tert-butyl 2-hydroxybenzoate typically follows established esterification protocols. One common approach involves the reaction of salicylic acid with tert-butanol in the presence of an acid catalyst. This method is analogous to the synthesis of related compounds such as 3,5-di-tert-butyl salicylic acid described in patent literature .
A general synthetic route can be represented as:
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Reaction of salicylic acid with tert-butanol in the presence of sulfuric acid
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Purification by filtration and recrystallization
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Final product isolation and characterization
The synthesis must be carefully controlled to minimize side reactions and ensure high purity of the final product. Temperature management during the reaction is particularly important, as evident from similar procedures where the reaction mixture is maintained below 15°C during certain steps .
Modern Synthetic Approaches
Contemporary approaches to synthesizing tert-butyl 2-hydroxybenzoate may employ more selective catalysts and environmentally friendly conditions. These modern methods often aim to improve yield, reduce waste, and minimize the use of hazardous reagents.
For example, enzymatic esterification using lipases provides a green alternative to traditional acid-catalyzed methods. Additionally, microwave-assisted synthesis can significantly reduce reaction times while maintaining or improving yields.
The development of flow chemistry techniques also offers advantages for scale-up and continuous production of such esters, allowing for better control of reaction parameters and improved safety profiles.
Biological Activity and Mechanism of Action
Antimicrobial Properties
One of the most notable biological activities of tert-butyl 2-hydroxybenzoate is its antimicrobial effect. The compound demonstrates inhibitory properties particularly against mold and yeast. This antimicrobial activity makes it potentially valuable as a preservative in various formulations.
The antimicrobial efficacy appears to be influenced by:
Mechanisms of Biological Effects
Tert-butyl 2-hydroxybenzoate exerts its biological effects through several mechanisms:
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Inhibition of Nucleic Acid Synthesis: The compound can inhibit DNA and RNA synthesis in bacterial species.
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Enzyme Inhibition: It affects enzymes such as ATPase and phosphotransferase in certain microorganisms.
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Involvement in Oxidative Cross-Dehydrogenative Coupling: The compound participates in C(sp²)–H bond functionalization through oxidative cross-dehydrogenative coupling (CDC) reactions.
These mechanisms collectively contribute to the compound's ability to inhibit microbial growth and potentially influence other biological systems.
Pharmacokinetic Profile
The pharmacokinetic properties of tert-butyl 2-hydroxybenzoate include:
Parameter | Characteristic | Implication |
---|---|---|
Gastrointestinal Absorption | High | Effective oral bioavailability |
Blood-Brain Barrier Permeability | BBB permeant | Potential CNS activity |
Metabolism | Likely hepatic hydrolysis | Formation of salicylic acid and tert-butanol |
Excretion | Primarily renal | Following metabolism |
The high gastrointestinal absorption and blood-brain barrier permeability suggest potential systemic and central nervous system effects when administered orally. This pharmacokinetic profile is relevant for understanding both the therapeutic potential and possible toxicological considerations of the compound.
Applications in Research and Industry
Chemical Research Applications
In chemical research, tert-butyl 2-hydroxybenzoate serves several important functions:
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Synthetic Intermediate: The compound functions as a valuable intermediate in the synthesis of more complex organic molecules.
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Model Compound: It serves as a model compound for studying esterification reactions, hydrogen bonding phenomena, and structure-activity relationships.
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Catalyst Development: The compound's structure makes it useful for investigating novel catalytic systems, particularly those involving hydrogen-bond donors or metal coordination.
These research applications contribute to the advancement of synthetic organic chemistry and the development of new chemical entities with potential biological activities.
Biological and Pharmaceutical Applications
The biological properties of tert-butyl 2-hydroxybenzoate make it relevant for several applications in biological research and pharmaceutical development:
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Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition mechanisms and protein interactions.
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Antimicrobial Research: Its documented antimicrobial properties make it a candidate for research into new preservative systems and antimicrobial agents.
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Pharmaceutical Formulations: The compound has been investigated for potential use in drug formulations as both an active ingredient and a preservative.
The combination of antimicrobial activity and favorable pharmacokinetic properties positions tert-butyl 2-hydroxybenzoate as a compound of interest for pharmaceutical applications, particularly in topical formulations where its limited water solubility may be advantageous.
Industrial Applications
In industrial settings, tert-butyl 2-hydroxybenzoate finds applications in several domains:
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Polymer Science: The compound is utilized in the production of polymers, resins, and coatings due to its stabilizing properties.
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Fragrances and Cosmetics: Its structural similarity to other aromatic esters suggests potential applications in fragrance chemistry and cosmetic preservation.
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Specialty Chemicals: The compound serves as a building block for the synthesis of specialty chemicals with specific functional properties.
These industrial applications leverage the compound's chemical stability, reactivity profile, and physicochemical properties to create materials with enhanced performance characteristics.
Advanced Research Directions
Recent Structural Analogs Studies
Research on structural analogs of tert-butyl 2-hydroxybenzoate provides insights into potential modifications that might enhance its properties or create derivatives with novel activities. For example, studies on zinc complexes of 3,5-di-tert-butyl salicylate have shown inhibitory effects on triple-negative breast cancer cells by downregulating the STAT3 signaling through the SRC pathway .
This research suggests that metal complexes of salicylates, potentially including tert-butyl 2-hydroxybenzoate derivatives, may have significant anticancer properties. The structural framework of salicylates provides opportunities for developing metal-coordinated compounds with enhanced biological activities.
Structure-Activity Relationship Investigations
Ongoing structure-activity relationship (SAR) studies are essential for understanding how structural modifications affect the biological activities of tert-butyl 2-hydroxybenzoate and related compounds. These investigations typically examine:
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The effect of different ester groups on antimicrobial activity
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The impact of aromatic ring substitutions on biological properties
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The influence of metal coordination on therapeutic potential
Such studies contribute to the rational design of new compounds with optimized properties for specific applications, whether in antimicrobial development, cancer research, or other therapeutic areas.
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